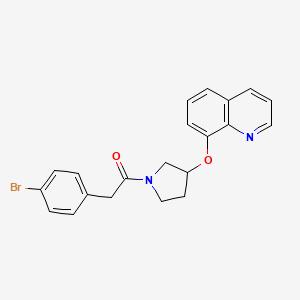

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Description

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a brominated aromatic ketone featuring a pyrrolidine ring substituted with a quinolin-8-yloxy group. This compound combines two pharmacologically relevant motifs:

- Bromophenyl Group: The electrophilic bromine atom at the para position enhances reactivity in cross-coupling reactions, enabling the synthesis of complex molecules .

- Quinolin-8-yloxy-Pyrrolidine Moiety: The pyrrolidine ring, a nitrogen-containing heterocycle, is functionalized with a quinoline group. Quinoline derivatives are known for their roles in medicinal chemistry, particularly as antimicrobial or anticancer agents .

This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its structural diversity for constructing bioactive molecules.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c22-17-8-6-15(7-9-17)13-20(25)24-12-10-18(14-24)26-19-5-1-3-16-4-2-11-23-21(16)19/h1-9,11,18H,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVOYPJGCVZQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, with the CAS number 1903403-72-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula : C21H19BrN2O2

- Molecular Weight : 411.3 g/mol

- Structure : The compound features a bromophenyl group, a pyrrolidine ring, and a quinoline moiety linked through an ether bond.

Synthesis

The synthesis of this compound typically involves the coupling of 4-bromophenyl derivatives with quinoline-based intermediates. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as:

- Nucleophilic substitution reactions.

- Coupling reactions under microwave irradiation to enhance reaction rates and yields .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, the quinolin-8-yloxy group in this compound has been linked to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial efflux pumps, leading to increased susceptibility to antibiotics .

Cytotoxicity

Cytotoxic assays conducted on cancer cell lines have indicated that this compound shows promising anticancer activity. The compound has been tested against various tumor cell lines, including breast and lung cancer cells, exhibiting IC50 values in the micromolar range. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

- Bromophenyl Group : Enhances lipophilicity and may contribute to better membrane permeability.

- Quinoline Moiety : Known for its role in biological activity; modifications at this position can significantly alter potency.

- Pyrrolidine Ring : Influences binding affinity to biological targets, particularly in receptor-mediated pathways.

Research indicates that variations in substituents on the quinoline or pyrrolidine rings can lead to compounds with improved selectivity and potency against specific targets .

Study 1: Antibacterial Efficacy

In a recent study published in Medicinal Chemistry, derivatives similar to this compound were evaluated for their antibacterial properties. The results showed a significant reduction in bacterial growth at low concentrations, suggesting that this compound could serve as a lead for developing new antibacterial agents .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound, where it was found to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The study concluded that further optimization of this compound could lead to effective cancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Heterocyclic Core: The target compound’s quinoline-pyrrolidine hybrid distinguishes it from pyrazole-based analogs (e.g., compounds), which lack the fused aromatic system of quinoline. This may enhance π-π stacking interactions in biological targets . Pyridine derivatives () prioritize halogenated pyridine cores, favoring electronic modulation for catalysis or drug design .

Substituent Effects: The quinolin-8-yloxy group introduces steric bulk and basicity compared to simpler aryloxy groups (e.g., fluorophenyl in ). This could influence solubility and binding affinity . Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability may improve electrophilic aromatic substitution efficiency compared to fluorine .

Synthetic Utility: The target compound’s pyrrolidine ring enables functionalization at the nitrogen or oxygen of the quinoline group, contrasting with TBDMS-protected analogs (), which require deprotection steps .

Research Findings and Trends

- Crystallographic Studies: Pyrazole derivatives () highlight the role of halogenated aryl groups in stabilizing molecular packing via halogen bonding, a feature less explored in quinoline-pyrrolidine systems .

- Biological Activity: While quinoline derivatives are associated with antimalarial activity, the addition of a pyrrolidine ring may broaden pharmacological scope, as seen in kinase inhibitors like imatinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.